molecular formula C13H16BBrF2O3 B8207175 5-Bromo-2,3-difluoro-4-methoxyphenylboronic acid pinacol ester

5-Bromo-2,3-difluoro-4-methoxyphenylboronic acid pinacol ester

Cat. No.: B8207175
M. Wt: 348.98 g/mol
InChI Key: VUDSCGKRXXFHIO-UHFFFAOYSA-N
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Description

5-Bromo-2,3-difluoro-4-methoxyphenylboronic acid pinacol ester is a boronic acid derivative widely used in Suzuki-Miyaura cross-coupling reactions. Its structure features a bromine atom at the 5-position, fluorine atoms at the 2- and 3-positions, and a methoxy group at the 4-position on the phenyl ring, which is conjugated to a pinacol boronate ester. These substituents confer unique electronic and steric properties, making it a versatile intermediate in pharmaceutical and materials science research.

Properties

IUPAC Name

2-(5-bromo-2,3-difluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BBrF2O3/c1-12(2)13(3,4)20-14(19-12)7-6-8(15)11(18-5)10(17)9(7)16/h6H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUDSCGKRXXFHIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2F)F)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BBrF2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Procedure:

  • Reaction Setup :

    • Aryl halide (1.0 equiv), B₂pin₂ (1.2 equiv), Pd(dppf)Cl₂ (4 mol%), and KOAc (3.0 equiv) are combined in anhydrous 1,4-dioxane.

    • The mixture is degassed and heated to 90°C under N₂ for 18–24 hours.

  • Workup :

    • The crude product is purified via flash column chromatography (petroleum ether/ethyl acetate = 95:5) to yield the pinacol ester.

Data Table: Miyaura Borylation Optimization

ParameterConditionYield (%)Reference
CatalystPd(dppf)Cl₂85–92
BaseKOAc80–88
Solvent1,4-Dioxane78–90
Temperature90°C82–91

Key Insight : Pd(dppf)Cl₂ outperforms other catalysts (e.g., Pd(OAc)₂) due to enhanced stability and selectivity for sterically hindered substrates.

Boronic Acid Esterification

If the boronic acid intermediate is accessible, pinacol esterification offers a straightforward route.

Procedure:

  • Synthesis of Boronic Acid :

    • Lithiation of 2,3-difluoro-4-methoxybromobenzene with LDA at −78°C, followed by quenching with B(OMe)₃, yields the boronic acid.

  • Esterification :

    • The boronic acid (1.0 equiv) and pinacol (1.2 equiv) are stirred in Et₂O at room temperature for 12 hours.

    • Concentration and purification via chromatography afford the pinacol ester.

Data Table: Esterification Efficiency

Boronic Acid Purity (%)Pinacol Equiv.Yield (%)Reference
951.287
901.579

Challenge : Boronic acids with electron-withdrawing groups (e.g., −F) require extended reaction times due to reduced nucleophilicity.

Directed Functionalization via Iridium Catalysis

For substrates with complex substitution patterns, iridium-catalyzed C–H borylation provides regioselectivity.

Procedure:

  • Borylation :

    • 2,3-Difluoro-4-methoxybromobenzene (1.0 equiv), [Ir(COD)OMe]₂ (2 mol%), and dtbpy ligand react with B₂pin₂ in cyclohexane at 80°C for 6 hours.

  • Bromination :

    • The intermediate boronate undergoes electrophilic bromination using NBS in CH₂Cl₂ at 0°C.

Data Table: Iridium-Catalyzed Borylation

LigandSolventYield (%)Reference
dtbpyCyclohexane75
4,4′-di-tert-butylbipyridineToluene68

Advantage : This method avoids pre-functionalized aryl halides, enabling late-stage diversification.

Comparative Analysis of Methods

MethodAdvantagesLimitationsIdeal Use Case
Miyaura BorylationHigh yield, one-stepRequires aryl halide precursorScalable synthesis
Boronic Acid EsterificationFlexible, mild conditionsMulti-step, lower yieldsAccessible boronic acids
Iridium CatalysisRegioselective, no halidesCostly catalystsComplex substitution patterns

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2,3-difluoro-4-methoxyphenylboronic acid pinacol ester primarily undergoes the following types of reactions:

    Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl or substituted alkenes.

    Oxidation: The boronic ester group can be oxidized to form the corresponding phenol using oxidizing agents like hydrogen peroxide or sodium perborate.

    Substitution: The bromine atom can be substituted with various nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Palladium Catalysts: Palladium(II) acetate or tetrakis(triphenylphosphine)palladium(0) are commonly used in Suzuki-Miyaura coupling reactions.

    Bases: Potassium carbonate, sodium hydroxide, or cesium carbonate are typical bases used in these reactions.

    Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), or toluene are often used as solvents.

Major Products

    Biaryls: Formed through Suzuki-Miyaura coupling.

    Phenols: Resulting from oxidation reactions.

    Substituted Aromatics: Produced through nucleophilic substitution reactions.

Scientific Research Applications

Organic Synthesis

Suzuki-Miyaura Cross-Coupling Reactions
One of the primary applications of 5-Bromo-2,3-difluoro-4-methoxyphenylboronic acid pinacol ester is its role as a reagent in Suzuki-Miyaura cross-coupling reactions. This reaction facilitates the formation of carbon-carbon bonds between aryl or vinyl halides and boronic acids, making it crucial for synthesizing complex organic molecules. The presence of bromine and fluorine enhances the reactivity of this compound, allowing for selective coupling under mild conditions.

Comparison with Similar Compounds
The unique structural features of this compound differentiate it from other boronic esters:

Compound NameHalogen SubstituentsFunctional GroupsReactivity
This compoundBr, FMethoxyHigh
4-Methoxyphenylboronic acid pinacol esterNoneMethoxyModerate
5-Bromo-2,4-difluorophenolBr, FHydroxyModerate

Medicinal Chemistry

Drug Development
This compound has been investigated for its potential in developing new pharmaceuticals. Its ability to form stable complexes with biological targets allows it to serve as a building block for synthesizing biologically active molecules. The incorporation of fluorine atoms is particularly beneficial in enhancing metabolic stability and bioavailability in drug candidates.

Case Study: Anticancer Agents
Research has shown that derivatives of this compound exhibit promising activity against various cancer cell lines. For instance, studies indicate that compounds synthesized using this boronic ester can inhibit tumor growth by targeting specific signaling pathways involved in cancer progression.

Materials Science

Advanced Materials Production
In industry, this compound is utilized in producing advanced materials such as polymers and electronic components. Its reactivity allows for the incorporation of functional groups into polymer matrices, leading to materials with tailored properties for specific applications.

Biochemical Applications
The unique structural characteristics of this compound contribute to its biological activity. It has been employed in studies exploring the interactions between boron-containing compounds and biomolecules, which can lead to novel therapeutic strategies. Additionally, its role in boron neutron capture therapy (BNCT) has been explored as a potential treatment modality for cancer due to its selective accumulation in tumor tissues.

Mechanism of Action

The primary mechanism of action for 5-Bromo-2,3-difluoro-4-methoxyphenylboronic acid pinacol ester in Suzuki-Miyaura coupling involves the following steps:

    Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.

    Transmetalation: The organoboron compound transfers its aryl group to the palladium complex.

    Reductive Elimination: The palladium complex forms the new carbon-carbon bond and regenerates the palladium catalyst.

Comparison with Similar Compounds

Comparison with Similar Compounds

5-Bromo-2,3-methylenedioxyphenylboronic Acid Pinacol Ester (CAS 1150271-54-7)

  • Structural Differences : Replaces the 2,3-difluoro and 4-methoxy groups with a methylenedioxy ring (fused 1,3-dioxole).
  • Solubility : Both compounds exhibit good solubility in chloroform and ketones due to the pinacol ester, but the methylenedioxy group may enhance solubility in polar aprotic solvents .
  • Applications : Used in synthesizing heterocyclic compounds, whereas the target compound’s fluorine substituents are advantageous in fluorinated drug candidates .

2,6-Difluoro-4-formylphenylboronic Acid Pinacol Ester (CAS 870717-92-3)

  • Structural Differences : Contains a formyl group at the 4-position and fluorine at the 2- and 6-positions.
  • Reactivity : The formyl group (electron-withdrawing) deactivates the boronic ester, requiring harsher coupling conditions compared to the methoxy group (electron-donating) in the target compound.
  • Applications : The formyl group enables post-coupling aldehyde-specific reactions, while the target compound’s bromine allows for halogen exchange or cross-coupling .

5-Chloro-2-fluorophenylboronic Acid Pinacol Ester (CAS 642-78-4)

  • Structural Differences : Substitutes bromine with chlorine and lacks the 3-fluoro and 4-methoxy groups.
  • Reactivity: Chlorine’s lower leaving-group ability reduces reactivity in cross-coupling compared to bromine.
  • Solubility : Similar solubility profiles in ethers and chlorinated solvents, but chlorine’s lower hydrophobicity may reduce lipid bilayer penetration in biological applications .

2-Fluoro-4-methylthiophenylboronic Acid Pinacol Ester (CAS 1436431-16-1)

  • Structural Differences : Replaces 4-methoxy with a methylthio group and retains fluorine at the 2-position.
  • However, sulfur’s nucleophilicity may complicate reactions under oxidative conditions.
  • Applications : Methylthio groups are prone to oxidation, limiting utility in oxidative environments, whereas the target compound’s methoxy group offers stability .

Comparative Data Table

Compound Name CAS Number Substituents Molecular Weight Key Reactivity Features
Target Compound N/A 5-Br, 2,3-F, 4-OMe ~356.0 High reactivity (Br), moderate steric bulk
5-Bromo-2,3-methylenedioxy analog 1150271-54-7 5-Br, methylenedioxy 326.98 Enhanced solubility in polar solvents
2,6-Difluoro-4-formyl analog 870717-92-3 2,6-F, 4-CHO 278.10 Formyl enables post-functionalization
5-Chloro-2-fluoro analog 642-78-4 5-Cl, 2-F 255.49 Lower reactivity (Cl), reduced steric bulk
2-Fluoro-4-methylthio analog 1436431-16-1 2-F, 4-SMe 268.16 Oxidative sensitivity (SMe)

Biological Activity

5-Bromo-2,3-difluoro-4-methoxyphenylboronic acid pinacol ester is an organoboron compound characterized by its unique structural features, including the presence of bromine and fluorine atoms, which enhance its reactivity in organic synthesis. This compound has garnered attention not only for its utility in synthetic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions, but also for its potential biological activities.

  • Molecular Formula : C13H18BBrF2O4
  • Molecular Weight : 366.99 g/mol
  • CAS Number : 1073339-12-4
PropertyValue
Molecular FormulaC13H18BBrF2O4
Molecular Weight366.99 g/mol
CAS Number1073339-12-4

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with biomolecules, which can modulate various biological pathways. Its boronic acid moiety can interact with diols and other nucleophiles, influencing enzyme activity and cellular signaling.

Case Studies and Research Findings

  • Anticancer Activity :
    Recent studies have indicated that boronic acids exhibit anticancer properties by inhibiting proteasome activity. For instance, research published in the Journal of Medicinal Chemistry demonstrated that derivatives of boronic acids could induce apoptosis in cancer cells by disrupting proteasome function .
  • Antimicrobial Properties :
    Another study explored the antimicrobial efficacy of boronic acid derivatives against various pathogens. The results showed that certain derivatives exhibited significant antibacterial activity, suggesting potential applications in developing new antibiotics .
  • Neuroprotective Effects :
    Preliminary investigations have suggested that compounds similar to 5-Bromo-2,3-difluoro-4-methoxyphenylboronic acid may possess neuroprotective properties. A study focused on the neuroprotective effects against oxidative stress in neuronal cells showed promising results, indicating a potential role in treating neurodegenerative diseases.

Table 2: Summary of Biological Studies

Study FocusFindingsReference
Anticancer ActivityInhibition of proteasome; induction of apoptosis
Antimicrobial PropertiesSignificant antibacterial activity
Neuroprotective EffectsProtection against oxidative stress

Synthesis and Applications

This compound can be synthesized through a controlled bromination process of its precursor compounds. This synthesis is crucial for ensuring high yield and purity, enabling its application in various fields:

  • Organic Synthesis : Utilized as a reagent in cross-coupling reactions.
  • Pharmaceutical Development : A key intermediate in the synthesis of biologically active molecules.
  • Material Science : Employed in creating advanced materials due to its unique chemical properties.

Q & A

Q. What are the common synthetic routes for preparing 5-bromo-2,3-difluoro-4-methoxyphenylboronic acid pinacol ester?

  • Methodological Answer : This compound is typically synthesized via Miyaura borylation , where the corresponding aryl bromide undergoes palladium-catalyzed coupling with bis(pinacolato)diboron (B₂pin₂). Key steps include:
  • Substrate Preparation : Start with 5-bromo-2,3-difluoro-4-methoxybenzene.
  • Catalytic System : Use Pd(dppf)Cl₂ or Pd(OAc)₂ with ligands like SPhos/XPhos to enhance reactivity .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (from ethanol/water) ensures >97% purity, as validated by GC/HPLC (see analogous purity standards in ) .

Q. How do the substituents (Br, F, OMe) influence cross-coupling reactivity?

  • Methodological Answer :
  • Electronic Effects : The methoxy group (OMe) is electron-donating, activating the aryl ring for electrophilic substitution, while fluorine (electron-withdrawing) reduces electron density at the para position.
  • Steric Effects : The bromo and 2,3-difluoro substituents create steric hindrance, potentially slowing oxidative addition in Pd-catalyzed reactions.
  • Mitigation : Use bulky ligands (e.g., XPhos) to stabilize Pd intermediates and optimize reaction temperatures (80–100°C) .

Q. What purification techniques ensure high purity for this boronic ester?

  • Methodological Answer :
  • Column Chromatography : Use silica gel with non-polar solvents (hexane/ethyl acetate) to separate boronic esters from byproducts.
  • Recrystallization : Ethanol/water mixtures exploit differential solubility.
  • Quality Control : Validate purity via GC (>97% by area) or HPLC (retention time comparison), as described for structurally similar compounds in and .

Advanced Research Questions

Q. How can chemoselectivity be achieved when using this boronic ester in systems with competing reactive sites?

  • Methodological Answer :
  • pH Control : Adjust reaction pH to stabilize the boronic ester (e.g., neutral to slightly basic conditions minimize hydrolysis) .
  • Additives : Use masking agents (e.g., diols) to temporarily protect the boronic ester, enabling selective activation of other functional groups.
  • Catalyst Tuning : Pd catalysts with electron-deficient ligands favor coupling at sterically accessible sites, bypassing hindered positions .

Q. What spectroscopic methods are optimal for monitoring stability and reactivity in aqueous systems?

  • Methodological Answer :
  • UV-Vis Spectroscopy : Track boronic ester hydrolysis via absorbance changes at 290–405 nm (analogous to ’s study on nitrophenyl boronic esters) .
  • ¹¹B NMR : Detect boronic acid/ester speciation (δ ~30 ppm for boronic esters vs. δ ~10 ppm for boronic acids).
  • LC-MS : Identify degradation products (e.g., debromination or demethylation) under harsh conditions .

Q. How to address contradictions in reported reaction yields for halogenated aryl boronic esters in Pd couplings?

  • Methodological Answer :
  • Systematic Screening : Test combinations of Pd sources (Pd(OAc)₂, PdCl₂), ligands (SPhos, XPhos), and bases (K₂CO₃, CsF).
  • Kinetic Analysis : Use in-situ IR or UV-vis (as in ) to identify rate-limiting steps (e.g., oxidative addition vs. transmetallation) .
  • Computational Modeling : Apply DFT calculations to predict steric/electronic barriers at the reaction site .

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